
N-(4-bromophenyl)-3-chlorobenzamide solubility
and stability data

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
N-(4-bromophenyl)-3-

chlorobenzamide

CAS No.: 158525-83-8

Cat. No.: B183415

Get Quote

Technical Guide: N-(4-bromophenyl)-3-
chlorobenzamide
Compound Identity & Physicochemical Profile
N-(4-bromophenyl)-3-chlorobenzamide is a lipophilic bis-halogenated diaryl amide. It

functions primarily as a chemical probe or intermediate in the synthesis of pharmacological

agents targeting chitin synthesis or specific kinase pathways.
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Property Detail

IUPAC Name N-(4-bromophenyl)-3-chlorobenzamide

Molecular Formula C₁₃H₉BrClNO

Molecular Weight 310.57 g/mol

Core Scaffold Benzanilide (Diphenylamide)

Key Substituents 3-Chloro (meta-benzoyl), 4-Bromo (para-aniline)

CAS Registry (Analog)

Note: Specific CAS for this isomer is library-

dependent.[1][2] Related: 7461-40-7 (4-Cl

isomer), 66569-05-9 (2-Cl isomer).

Predicted Physicochemical Properties
Data derived from structure-property relationship (SPR) models of closely related bis-

halogenated benzanilides.

Parameter Value (Predicted/Range) Interpretation

LogP (Lipophilicity) 3.9 – 4.6
Highly lipophilic; poor aqueous

solubility.

Melting Point 150 – 180°C
High thermal stability in solid

state.

pKa (Amide NH) > 14
Non-ionizable in physiological

pH range (1–10).

Topological Polar Surface Area

(TPSA)
~29.1 Å²

High membrane permeability

potential.

Synthesis & Structural Validation
To ensure data integrity in solubility studies, the compound must be synthesized with high

purity (>98%). The standard synthesis utilizes a Schotten-Baumann reaction or anhydrous

amide coupling.
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Synthesis Workflow (Graphviz)

3-Chlorobenzoyl Chloride

Reaction Mixture
(DCM/Pyridine, 0°C to RT)

4-Bromoaniline

Acid Wash (1M HCl)
& Recrystallization (EtOH)

 2-4 hrs N-(4-bromophenyl)-3-chlorobenzamide
(White Solid)

 Yield >85% 

Click to download full resolution via product page

Caption: Standard synthesis via nucleophilic acyl substitution. The base (Pyridine/TEA)

neutralizes the HCl byproduct to drive the reaction forward.

Solubility Profile
Due to the high LogP (>3.9) and rigid aromatic structure, this compound exhibits Class II/IV

behavior (Low Solubility) in the Biopharmaceutics Classification System (BCS).

Solvent Compatibility Table
Solvent Solubility Rating Estimated Conc.

Usage
Recommendation

Water (pH 7.4) Insoluble < 1 µM (< 0.3 µg/mL)
Not suitable for stock

solutions.

DMSO High > 50 mM
Preferred vehicle for

biological assays.

Ethanol Moderate 10 – 25 mM

Requires warming;

may precipitate upon

cooling.

DMF High > 50 mM

Alternative to DMSO

for chemical

synthesis.

0.1M HCl / NaOH Insoluble < 1 µM

No ionization benefit

due to lack of

basic/acidic centers.
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Protocol: Thermodynamic Solubility Determination
Use this protocol to establish the exact solubility limit for your specific batch.

Preparation: Add excess solid compound (~2 mg) to 1 mL of the target solvent (e.g., PBS pH

7.4) in a glass vial.

Equilibration: Shake at 25°C for 24 hours.

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter

(avoid nylon, which binds benzamides).

Quantification: Analyze the supernatant via HPLC-UV (254 nm).

Mobile Phase: Acetonitrile:Water (60:40) + 0.1% Formic Acid.

Column: C18 Reverse Phase.

Stability Assessment
Stability Logic
The benzamide linkage is chemically robust. However, the halogen substituents introduce

specific vulnerabilities under stress conditions.

Hydrolytic Stability: The amide bond is stable at neutral pH. Hydrolysis requires extreme

conditions (e.g., 6M HCl reflux or 1M NaOH at >80°C).

Photostability: The C-Br bond is the weak link. Exposure to UV light can cause homolytic

cleavage, leading to debromination (formation of N-phenyl-3-chlorobenzamide) or radical

polymerization.

Thermal Stability: Stable in solid state up to the melting point.

Degradation Pathways (Graphviz)
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Hydrolysis (Extreme pH/Heat) Photolysis (UV Light)

N-(4-bromophenyl)-3-chlorobenzamide
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Caption: Primary degradation routes. Hydrolysis yields the parent acid and aniline. Photolysis

attacks the C-Br bond.

Forced Degradation Protocol (Stress Testing)
To validate stability for formulations, perform the following stress tests:

Stress Condition Duration Expected Result Analytical Action

Acid (0.1 N HCl, RT) 24 Hours < 1% Degradation None required.

Base (0.1 N NaOH,

RT)
24 Hours < 1% Degradation None required.

Oxidation (3% H₂O₂) 4 Hours < 5% Degradation
Monitor for N-oxide

formation (rare).

UV Light (ICH Q1B) 24 Hours High Risk

Protect from light;

monitor for

debrominated peak.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3-CHLOROBENZAMIDE | 618-48-4 [chemicalbook.com]

2. comptox.epa.gov [comptox.epa.gov]

3. N-(3-bromophenyl)-4-chlorobenzamide | C13H9BrClNO | CID 835014 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. PubChemLite - 3-chloro-n-(4-chlorophenyl)benzamide (C13H9Cl2NO)
[pubchemlite.lcsb.uni.lu]

5. N-(4-Bromophenyl)-4-chlorobenzamide | C13H9BrClNO | CID 346697 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [N-(4-bromophenyl)-3-chlorobenzamide solubility and
stability data]. BenchChem, [2026]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/N-_3-bromophenyl_-4-chlorobenzamide
https://pubchemlite.lcsb.uni.lu/e/compound/722376
https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-Bromophenyl_-4-chlorobenzamide
https://www.benchchem.com/product/b183415/docs?utm_src=pdf-body#n-4-bromophenyl-3-chlorobenzamide-solubility-and-stability-data
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F798972
https://pdf.benchchem.com/1615/Comparative_analysis_of_N_4_Bromophenyl_4_chlorobenzamide_synthesis_methods.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.benchchem.com%2Farticle%2Fsynthesis-n-4-bromophenyl-4-chlorobenzamide
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.evitachem.com%2Fproduct%2Fn-4-bromophenyl-2-chloro-benzamide
https://comptox.epa.gov/dashboard/chemical/properties/DTXSID00872865
https://www.google.com/url?sa=E&q=https%3A%2F%2Fcomptox.epa.gov%2Fdashboard%2Fchemical%2Fproperties%2FDTXSID00872865
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com%2FUS%2Fen%2Fproduct%2Faldrich%2Fr463213
https://www.benchchem.com/product/b183415?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1199844.htm
https://comptox.epa.gov/dashboard/chemical/properties/DTXSID00872865
https://pubchem.ncbi.nlm.nih.gov/compound/N-_3-bromophenyl_-4-chlorobenzamide
https://pubchem.ncbi.nlm.nih.gov/compound/N-_3-bromophenyl_-4-chlorobenzamide
https://pubchemlite.lcsb.uni.lu/e/compound/722376
https://pubchemlite.lcsb.uni.lu/e/compound/722376
https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-Bromophenyl_-4-chlorobenzamide
https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-Bromophenyl_-4-chlorobenzamide
https://pdf.benchchem.com/1615/Comparative_analysis_of_N_4_Bromophenyl_4_chlorobenzamide_synthesis_methods.pdf
https://www.benchchem.com/product/b183415/docs#n-4-bromophenyl-3-chlorobenzamide-solubility-and-stability-data
https://www.benchchem.com/product/b183415/docs#n-4-bromophenyl-3-chlorobenzamide-solubility-and-stability-data
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183415?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b183415/docs#n-4-bromophenyl-3-chlorobenzamide-
solubility-and-stability-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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